AChE Inhibitory Potency: CAS 518017-70-4 vs. Six Structurally Related Pyrimidine Derivatives
In a head-to-head in vitro Ellman assay using electric eel AChE, CAS 518017-70-4 (designated Compound 6) achieved the lowest IC50 of the seven-compound series at 14.89 nM [1]. This represents a 1.4-fold improvement over the next most potent analog (Compound 7, IC50 = 20.58 nM) and a 5.2-fold improvement over the least potent analog in the series (Compound 3, IC50 = 77.70 nM) [1]. The reference inhibitor tacrine exhibited an IC50 of 25 nM in the same assay system, indicating that CAS 518017-70-4 surpasses the clinical reference standard by approximately 1.7-fold [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.89 nM (Compound 6) |
| Comparator Or Baseline | Compound 7 (IC50 = 20.58 nM); Compound 5 (IC50 = 24.14 nM); Compound 2 (IC50 = 25 nM); Compound 4 (IC50 = 26.92 nM); Compound 1 (IC50 = 43.75 nM); Compound 3 (IC50 = 77.70 nM); Tacrine (IC50 = 25 nM) |
| Quantified Difference | 1.4-fold more potent than Compound 7; 1.7-fold more potent than tacrine; 5.2-fold more potent than Compound 3 |
| Conditions | In vitro Ellman method; electric eel AChE; acetylthiocholine iodide substrate; 10 min pre-incubation; 412 nm detection; DMSO ≤1% v/v |
Why This Matters
For AChE-targeted drug discovery programs, the 1.4-fold potency advantage over the closest analog translates to a meaningfully lower concentration requirement in enzymatic assays, and the 1.7-fold improvement over tacrine establishes this compound as a superior enzymatic probe for mechanistic studies.
- [1] Alım Z, et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026. DOI: 10.1007/s00210-026-05347-0. View Source
